4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C14H13FN2O2 It is known for its unique structure, which includes a fluorophenyl group, a methoxy group, and a hydroxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-fluorophenyl)methoxy]-N-hydroxybenzenecarboximidamide
- 4-[(4-fluorophenyl)methoxy]-N-hydroxybenzenecarboximidamide
- 4-[(2-chlorophenyl)methoxy]-N-hydroxybenzenecarboximidamide
Uniqueness
4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13FN2O2 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H13FN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(16)17-18/h1-8,18H,9H2,(H2,16,17) |
InChI Key |
DERUIUDHMPNFNZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C(=N\O)/N)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=NO)N)F |
Origin of Product |
United States |
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